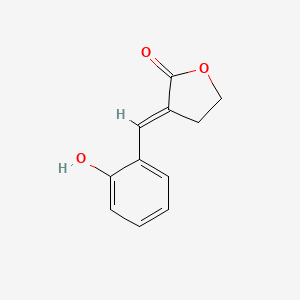

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one

Description

Properties

IUPAC Name |

(3E)-3-[(2-hydroxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7,12H,5-6H2/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWZWOWKPOCQIM-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC(=O)/C1=C/C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with dihydrofuran-2(3H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of a benzaldehyde derivative.

Reduction: Formation of a dihydrofuran derivative with a saturated benzyl moiety.

Substitution: Formation of various substituted dihydrofuran derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group and the furan ring are likely involved in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of dihydrofuran-2(3H)-one derivatives are heavily influenced by substituents on the benzylidene group. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Stereochemical and Electronic Impacts

- E vs. Z Configuration : The (E)-isomer of the target compound ensures the hydroxy group and lactone oxygen are on opposite sides, minimizing steric clash and enabling intermolecular hydrogen bonding. In contrast, (Z)-isomers (e.g., compound 2 in ) exhibit distinct NMR splitting patterns and reduced biological activity due to unfavorable spatial arrangements .

- Electron-Donating vs. Withdrawing Groups :

Biological Activity

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one, a compound belonging to the class of dihydrofuran derivatives, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring fused with a benzylidene moiety that includes a hydroxyl group. The presence of the hydroxyl group at the ortho position significantly influences its reactivity and biological interactions.

Antioxidant Activity

The antioxidant potential of compounds in this class is notable. The presence of hydroxyl groups is often correlated with enhanced radical scavenging abilities, which contribute to their protective effects against oxidative stress . This activity is crucial in preventing cellular damage and has implications for diseases linked to oxidative stress.

The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and viral replication.

- Radical Scavenging : The hydroxyl group can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies and Research Findings

- Antiviral Activity : A study highlighted that certain aurones could serve as effective inhibitors of HCV RdRp, indicating that related compounds might also exhibit similar antiviral properties .

- Antimicrobial Efficacy : Investigations into related dihydrofuran derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values indicating potent activity .

- Antioxidant Studies : Research has shown that furan derivatives can exhibit strong antioxidant properties, which are beneficial in therapeutic applications aimed at combating oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.